N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide is a chemical compound known for its unique structure and properties It is composed of a phenylacetamide group attached to a sulfamoyl group, which is further connected to a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(2,4,6-Trimethylphenyl)formamide
Uniqueness
N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, such as the presence of the 2,4,6-trimethylphenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
294885-60-2 |
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Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)17(13(3)10-11)19-23(21,22)16-7-5-15(6-8-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
InChI Key |
FPXVAAZKMNIPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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